3,6-Dichloro-2-methylaniline
Overview
Description
3,6-Dichloro-2-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 3rd and 6th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is commonly used in the synthesis of various chemical products, including dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methylaniline typically involves the chlorination of 2-methylaniline (o-toluidine). The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 3rd and 6th positions of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., hydroxide ions, amines) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones or nitroso compounds.
Reduction: Formation of dichloroaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3,6-Dichloro-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,6-Dichloro-2-methylaniline is unique due to the specific positioning of its chlorine and methyl substituents, which confer distinct chemical and biological properties. Compared to other dichloroaniline isomers, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
3,6-dichloro-2-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGLDMWELFZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732772 | |
Record name | 3,6-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62077-26-3 | |
Record name | 3,6-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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